3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride
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Overview
Description
“3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 2094835-29-5 . Its IUPAC name is 3-((1H-tetrazol-5-yl)methyl)piperidine hydrochloride . The molecular weight of this compound is 203.67 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N5.ClH/c1-2-6(5-8-3-1)4-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H .
Chemical Reactions Analysis
The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable at room temperature .
Scientific Research Applications
Medicinal Chemistry
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes .
Biological Activity
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Material Chemistry
In the field of material chemistry, tetrazoles are of interest due to their diverse applications. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Synthesis of Derivatives
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
DNA Synthesis
Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .
Formation of Stable Metallic Compounds
Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes .
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are often involved in receptor-ligand interactions .
Mode of Action
The tetrazole moiety is known to favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
Tetrazolate anions, a component of this compound, are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
The synthesis of similar compounds has been achieved under various conditions, suggesting that the compound may be stable under a range of environmental conditions .
properties
IUPAC Name |
3-(2H-tetrazol-5-ylmethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-2-6(5-8-3-1)4-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISABLCCSHQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NNN=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride |
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